1-(2-Bromoethyl)piperidine

Übersicht

Beschreibung

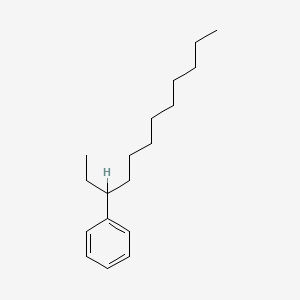

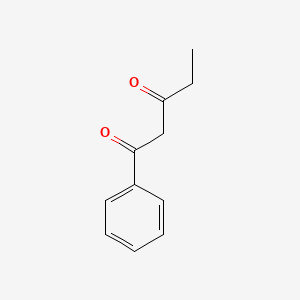

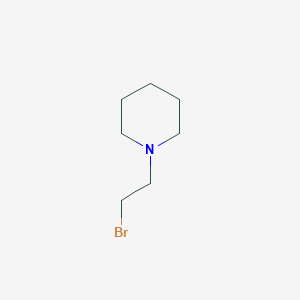

1-(2-Bromoethyl)piperidine is a chemical compound with the molecular formula C7H14BrN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A method for the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H14BrN . The InChI key for this compound is OMLPYEWVUSQNGF-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Enhancing Antibiotic Efficacy

Piperine, a compound structurally related to 1-(2-Bromoethyl)piperidine, has been found to enhance the efficacy of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its ability to inhibit bacterial efflux pumps, leading to increased antibiotic accumulation within bacterial cells (Khan et al., 2006).

Synthesis of Natural and Synthetic Compounds

This compound serves as a starting material for the synthesis of various natural and synthetic compounds due to the presence of a stereocenter in the piperidine skeleton and an easily-functionalized group. This enables enantioselective synthesis, illustrating its importance in organic chemistry and drug development (Perdicchia et al., 2015).

Development of Functionalized Piperidines

Research shows the conversion of 1,3-dicarbonyl compounds into highly functionalized piperidines using bromodimethylsulfonium bromide. This method provides a facile access to piperidines with various functional groups, highlighting its utility in synthetic chemistry (Khan et al., 2008).

Ionic Liquid Crystals Design

Piperidinium, closely related to this compound, has been utilized in the design of ionic liquid crystals. These materials exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases, demonstrating their potential in advanced material applications (Lava et al., 2009).

Modulating Drug Permeability

Piperine, structurally similar to this compound, has been shown to modulate the permeability characteristics of the intestine. It does so by inducing alterations in membrane dynamics, influencing brush border membrane fluidity, and enzyme kinetics. This property is leveraged to enhance the bioavailability of various drugs (Khajuria et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of 1-(2-Bromoethyl)piperidine are cancer cells, particularly those of breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and influences several crucial signaling pathways essential for the establishment of cancers .

Mode of Action

This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . It also reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in cancer cells . Additionally, it down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and proliferation. By regulating the signaling pathways mentioned above, it leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Pharmacokinetics

Similar compounds like piperine have been shown to enhance bioavailability of other drugs , suggesting that this compound might have similar properties.

Result of Action

The result of the action of this compound is the inhibition of cancer cell survival and proliferation. By regulating crucial signaling pathways and affecting the cell cycle, it leads to apoptosis or programmed cell death in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2-Bromoethyl)piperidine, is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

Piperidine, the parent compound, is known to interact with various enzymes and proteins . It’s plausible that 1-(2-Bromoethyl)piperidine may have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Related compounds such as piperine have been shown to have effects on various types of cells, including cancer cells

Metabolic Pathways

Piperidine, the parent compound, is a metabolite of cadaverine, a polyamine found in the human intestine and other mammalian intestines

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLPYEWVUSQNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330111 | |

| Record name | 1-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56477-57-7 | |

| Record name | 1-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.